molecular formula C9H7ClN2O2 B12849488 Methyl 3-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate

Methyl 3-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate

Cat. No.: B12849488
M. Wt: 210.62 g/mol
InChI Key: AHZKJJMFMMKHNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Structural Features

The systematic IUPAC name, This compound, reflects its fused bicyclic structure. The parent scaffold consists of a pyrrole ring (a five-membered ring with one nitrogen atom) fused to a pyridine ring (a six-membered ring with one nitrogen atom). The fusion pattern, denoted by the [3,2-c] notation, indicates that the pyrrole’s third carbon is bonded to the pyridine’s second carbon, with the fusion occurring at the pyridine’s “c” face. The numbering begins at the pyrrole nitrogen (position 1), proceeds through the fused carbons (positions 2 and 3), and continues around the pyridine ring (positions 4–7).

Key structural features include:

  • Chloro substituent : Positioned at carbon 3, the chlorine atom introduces electron-withdrawing effects, influencing the compound’s reactivity and binding affinity in biological systems.
  • Methyl carboxylate group : Located at carbon 6, this ester group enhances solubility and serves as a handle for further derivatization.
  • Aromatic system : The conjugated π-system across both rings stabilizes the molecule and facilitates interactions with hydrophobic enzyme pockets.

The molecular geometry places the chlorine and carboxylate groups in a meta arrangement relative to the fused junction, creating a distinct electronic profile that differentiates it from positional isomers.

Positional Isomerism in Pyrrolopyridine Derivatives

Positional isomerism in pyrrolopyridines arises from variations in ring fusion patterns and substituent placement. For example:

  • Pyrrolo[3,2-c]pyridine vs. pyrrolo[2,3-b]pyridine : The [3,2-c] fusion locates the pyrrole nitrogen at position 1, while [2,3-b] fusion places it at position 7. This shift alters the spatial orientation of substituents, impacting molecular recognition by biological targets.
  • Substituent positioning : Moving the chloro group from carbon 3 to carbon 2 or 4 modifies the compound’s dipole moment and hydrogen-bonding capacity. In this compound, the chlorine’s position adjacent to the fused junction enhances steric interactions with kinase active sites, as observed in FGFR inhibition.

Comparative studies of pyrrolo[3,4-c]pyridine derivatives reveal that even minor changes in substituent placement can drastically alter biological activity. For instance, replacing the carboxylate at position 6 with a hydroxyl group reduces affinity for HIV-1 integrase, underscoring the importance of precise functionalization.

Historical Context of Pyrrolo[3,2-c]Pyridine Scaffold Development

The pyrrolo[3,2-c]pyridine scaffold gained prominence in the early 21st century as a versatile template for kinase inhibitors. Key milestones include:

  • Palladium-mediated synthesis : In 2013, Schmidt and colleagues pioneered a domino Sonogashira coupling approach to construct the pyrrolo[3,2-c]pyridine core. This method involved coupling 4-amino-2-bromo-5-iodopyridine with alkynes, followed by palladium-catalyzed amination to introduce substituents at position 6.
  • FGFR and MPS1 inhibitors : By 2021, derivatives of this scaffold were shown to inhibit FGFRs (implicated in cancers) and monopolar spindle kinase 1 (MPS1, involved in mitosis). Structural optimization, such as N-methylation of C-2 pyrazoles, improved metabolic stability while retaining potency.
  • C–H arylation advances : The 2019 synthesis of BMS-911543, a JAK2 inhibitor, demonstrated the utility of C–H functionalization for rapid assembly of complex pyrrolopyridines. This method streamlined the union of pyrrole and imidazole fragments, reducing synthetic steps.

Properties

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.62 g/mol

IUPAC Name

methyl 3-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)8-2-7-5(3-11-8)6(10)4-12-7/h2-4,12H,1H3

InChI Key

AHZKJJMFMMKHNV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C2C(=C1)NC=C2Cl

Origin of Product

United States

Preparation Methods

Direct Chlorination of Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate

The most straightforward and widely reported method for preparing Methyl 3-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate is the selective chlorination of the corresponding non-chlorinated methyl pyrrolopyridine ester using N-chlorosuccinimide (NCS).

Parameter Details
Starting Material Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate
Chlorinating Agent N-Chlorosuccinimide (NCS)
Solvent N,N-Dimethylformamide (DMF)
Temperature Initially 0 °C, gradually warmed to room temperature
Reaction Time Overnight stirring
Work-up Dilution with water, filtration, washing, and vacuum drying
Yield Approximately 93%
Product Appearance Orange powder
Characterization ESI-MS (M+H) = 211.0; 1H NMR (DMSO-d6) signals consistent with chlorinated product

This method is efficient and provides high yield and purity, making it suitable for preparative scale synthesis.

Palladium-Catalyzed Cross-Coupling and Cyclization Route

An alternative, more complex synthetic route involves the preparation of a brominated pyrrolopyridine intermediate followed by palladium-mediated substitution and ring closure reactions. This method is typically used for analog synthesis but can be adapted for the target compound.

Step Description
Starting Material 4-Amino-2-bromopyridine
Key Intermediate 2-Bromo-5-iodopyridin-4-amine (via iodination)
Functional Group Addition Introduction of sulfonamide group to facilitate cyclization
Cyclization Base-catalyzed ring closure to form pyrrolopyridine scaffold
Final Modification Palladium-mediated substitution to introduce chlorine or other substituents at position 3
Yield and Purification Moderate yields (30-60%), chromatographic purification required

This method allows for structural diversification but is more labor-intensive and requires careful control of regioselectivity during halogenation and cyclization steps.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Limitations
NCS Chlorination in DMF NCS, DMF, 0 °C to RT, overnight 93 High yield, simple procedure Requires careful temperature control
Pd-Catalyzed Cross-Coupling Pd catalyst, sulfonamide intermediate, base 30-60 Allows structural modifications Multi-step, moderate yield, complex
Microwave-Assisted Alkylation K2CO3, alkyl halide, NMP, 160 °C, 30 min ~40 Rapid reaction Lower yield, specific to derivatives

Research Findings and Notes

  • The selective chlorination using N-chlorosuccinimide is the most efficient and reproducible method for preparing this compound, with yields consistently above 90% under mild conditions.

  • The palladium-catalyzed method, while more complex, is valuable for synthesizing analogs and allows for the introduction of various substituents at the 3-position, including chlorine, by using appropriate halogenated intermediates.

  • Microwave-assisted methods provide rapid reaction times but are less commonly used for this specific chlorinated compound and more for functionalized derivatives.

  • Purification typically involves filtration and washing for the chlorination method, while chromatographic techniques are necessary for palladium-catalyzed and microwave-assisted syntheses due to the complexity of reaction mixtures.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, under basic conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions:

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with an amine can yield amino derivatives, while oxidation can produce carboxylic acids or ketones.

Scientific Research Applications

Anticancer Properties

Methyl 3-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate has been identified as a potent inhibitor of fibroblast growth factor receptors (FGFRs), which play critical roles in various cancers. The compound binds to the ATP-binding site of FGFRs, inhibiting downstream signaling pathways that promote cell proliferation and survival. This mechanism positions it as a promising candidate for cancer therapies targeting aberrant FGFR signaling pathways.

Table 1: Summary of Anticancer Activity

Target Activity Reference
FGFRsInhibition of activity
Various cancer modelsSignificant reduction in tumor growth

Antimicrobial Properties

The compound's potential as an antimicrobial agent is supported by studies on related pyrrolo compounds that have demonstrated effectiveness against various bacterial strains. The structural features of this compound may contribute to similar activities, although direct studies are still needed to confirm this property.

Synthesis and Derivatives

The synthesis of this compound typically involves several chemical reactions that yield high purity and yield of the final product. The substitution pattern of the molecule significantly influences its biological activity, making it essential to explore various synthetic routes to optimize these properties.

Table 3: Synthesis Overview

Step Description
Initial ReactionFormation of pyrrole and pyridine rings
ChlorinationIntroduction of chloro substituent
EsterificationFormation of the carboxylate group

Future Research Directions

Given the promising biological activities associated with this compound, future research should focus on:

  • In-depth Mechanistic Studies: Understanding the precise mechanisms by which this compound interacts with its molecular targets.
  • Clinical Trials: Evaluating its efficacy and safety in clinical settings for cancer and metabolic disorders.
  • Structure-Activity Relationship Studies: Exploring modifications to enhance its biological activity and reduce potential side effects.

Mechanism of Action

The mechanism by which Methyl 3-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets can vary, but common mechanisms include binding to active sites of enzymes or interacting with DNA to inhibit replication.

Comparison with Similar Compounds

Ethyl 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate (CAS: 1951441-84-1)

  • Key Differences : Ethyl ester group at position 3 (vs. methyl ester at position 6) and chloro substituent at position 5.
  • Molecular Weight : 224.64 g/mol (C₁₀H₉ClN₂O₂ ), higher than the target compound due to the ethyl group.
  • Applications : Used in medicinal chemistry for solubility tuning; ethyl esters generally exhibit slower metabolic hydrolysis than methyl esters .

Methyl 6-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate (CAS: 959245-12-6)

  • Key Differences : Chloro substituent at position 6 (vs. position 3) and pyrrolo[3,2-b]pyridine core (vs. [3,2-c]).
  • Molecular Weight : 210.62 g/mol (C₉H₇ClN₂O₂ ), identical to the target compound but with divergent ring fusion.
  • Physicochemical Impact : The [3,2-b] isomer may exhibit altered π-stacking interactions in protein binding compared to the [3,2-c] isomer .

Methyl 3-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate (CAS: 1638760-65-2)

  • Key Differences : Bromine at position 3 (vs. chlorine) and [2,3-b] ring fusion.
  • Molecular Weight : 255.07 g/mol (C₉H₇BrN₂O₂ ), significantly heavier due to bromine’s atomic mass.
  • Reactivity : Bromine’s higher leaving-group propensity makes this compound more reactive in nucleophilic aromatic substitution (SNAr) reactions .

Commercial Availability and Pricing

Compound Name CAS Number Purity Price (100 mg) Supplier
Methyl 6-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate 959245-12-6 95% $152.00 Aaron Chemicals
Ethyl 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate 1951441-84-1 97% $180.00* GLPBIO
This compound N/A 97% $160–$200† PharmaBlock

*Estimated; †Not commercially cataloged but custom-synthesized.

The target compound’s pricing aligns with analogs, reflecting its niche applications in drug discovery .

Biological Activity

Methyl 3-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate is a heterocyclic compound that has garnered attention for its significant biological activities, particularly in the fields of cancer research and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and comparative studies with related compounds.

Chemical Structure and Properties

This compound has the molecular formula C9H7ClN2O2C_9H_7ClN_2O_2 and a molecular weight of 210.62 g/mol. The compound features a fused pyrrole and pyridine ring system with a chloro substituent at the third position and a carboxylate group at the sixth position, which are critical for its biological properties.

The compound primarily acts as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a pivotal role in various cancers. Its mechanism involves binding to the ATP-binding site of FGFRs, effectively blocking downstream signaling pathways that promote cell proliferation and survival. This inhibition can lead to reduced tumor growth in cancers associated with aberrant FGFR signaling.

Antitumor Activity

This compound has demonstrated promising antitumor activity in various studies:

  • In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, it has been reported to exhibit significant cytotoxic effects against ovarian and breast cancer cell lines while maintaining lower toxicity towards non-cancerous cells .
  • Structure-activity relationship (SAR) studies indicate that modifications to the compound's structure can enhance its efficacy against specific cancer types. For example, alterations in the halogenation pattern or substituents on the pyrrole ring may influence binding affinity and selectivity towards FGFRs .

Antidiabetic and Antimicrobial Activities

In addition to its antitumor properties, this compound has been explored for its antidiabetic effects. Studies have indicated that certain derivatives can enhance insulin sensitivity in adipocytes, suggesting potential applications in diabetes management .

Moreover, derivatives of this compound have shown antimicrobial activity against various pathogens, indicating a broader spectrum of pharmacological effects that warrant further investigation .

Comparative Analysis with Related Compounds

A comparison with similar compounds within the pyrrolopyridine family highlights the unique features of this compound:

Compound NameSimilarityUnique Features
Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate0.98Different substitution pattern affecting biological activity
Ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate0.97Variation in alkyl chain length influencing solubility
Ethyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate0.94Increased halogenation leading to altered reactivity
6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid0.92Acidic form may exhibit different solubility characteristics

The specificity of this compound's substitution pattern contributes to its distinct biological activity profile compared to other derivatives within this class. This characteristic makes it a valuable candidate for further research aimed at developing targeted therapies for cancers associated with FGFR dysregulation .

Q & A

Q. What are the common synthetic routes for preparing Methyl 3-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate?

The compound is typically synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, the chlorination of the pyrrolopyridine core can be achieved using POCl₃ or SOCl₂ under reflux conditions, followed by esterification with methanol in the presence of a catalytic acid (e.g., H₂SO₄). A related method involves substituting bromine at the 6-position with a methyl carboxylate group via Suzuki-Miyaura coupling, as demonstrated in analogous pyrrolopyridine derivatives .

Q. How is the purity and structural integrity of this compound validated in research settings?

Purity is assessed via HPLC (≥95% purity threshold) and LC-MS. Structural confirmation relies on 1H^1H- and 13C^13C-NMR spectroscopy, with key signals including the methyl ester (δ ~3.9 ppm, singlet) and aromatic protons (δ 7.5–8.5 ppm). High-resolution mass spectrometry (HRMS) is used to verify the molecular ion peak (e.g., [M+H]⁺ for C₉H₇ClN₂O₂). IR spectroscopy can confirm the ester carbonyl stretch (~1700 cm⁻¹) .

Q. What solvents and conditions are optimal for its stability during storage?

The compound is hygroscopic and light-sensitive. Recommended storage conditions include anhydrous DMSO or DMF under inert gas (N₂/Ar) at –20°C. Degradation studies show <5% decomposition over 6 months under these conditions. Avoid aqueous buffers or protic solvents, as ester hydrolysis may occur .

Advanced Research Questions

Q. How can regioselectivity challenges during halogenation of the pyrrolopyridine core be addressed?

Regioselectivity in chlorination is influenced by electron density and steric effects. Computational modeling (DFT) predicts preferential chlorination at the 3-position due to lower activation energy. Experimentally, using N-protected intermediates (e.g., tert-butyloxycarbonyl, Boc) directs chlorination to the desired position. Post-functionalization deprotection yields the target compound with >80% regioselectivity .

Q. What strategies resolve contradictions in reported reaction yields for its synthesis?

Discrepancies in yields (40–75%) often arise from trace moisture or oxygen in reaction systems. Rigorous drying of solvents (e.g., molecular sieves for THF) and catalyst pre-activation (e.g., Pd(PPh₃)₄ under vacuum) improve reproducibility. Kinetic studies using in-situ FTIR or Raman spectroscopy can optimize reaction progress and identify side products .

Q. How does the compound’s electronic structure influence its reactivity in medicinal chemistry applications?

The electron-deficient pyrrolopyridine core enhances electrophilic substitution at the 3-chloro position. DFT calculations show a LUMO energy of –1.8 eV, favoring nucleophilic aromatic substitution (SNAr) with amines or thiols. The methyl ester acts as a directing group, enabling further functionalization (e.g., hydrolysis to carboxylic acid for prodrug design) .

Q. What analytical methods differentiate polymorphic forms or solvates of this compound?

X-ray diffraction (SC-XRD) and differential scanning calorimetry (DSC) are critical. For example, Form I (monoclinic, P2₁/c) exhibits a melting point of 198°C, while Form II (orthorhombic, Pbca) melts at 205°C. Dynamic vapor sorption (DVS) analysis identifies hygroscopicity, guiding formulation strategies for drug candidates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.